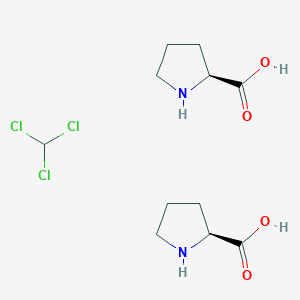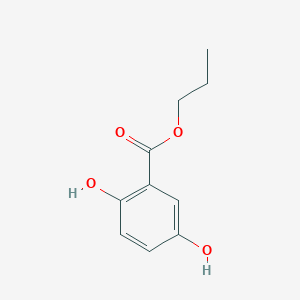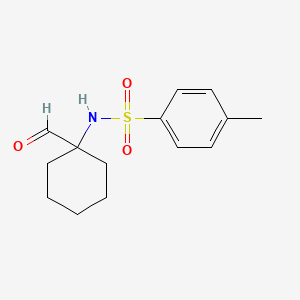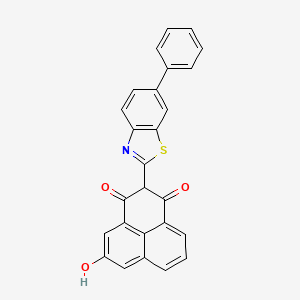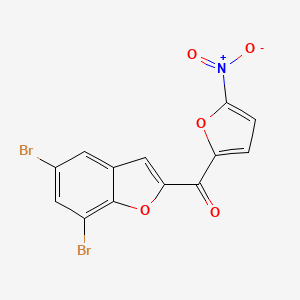
(5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone: is a synthetic organic compound that features both benzofuran and nitrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is the bromination of benzofuran followed by the introduction of the nitrofuran moiety through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or ferric chloride, under controlled temperatures to ensure selective bromination and acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group is a common transformation, often achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms in the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the furan rings.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity, particularly due to the presence of the nitrofuran moiety, makes it a candidate for antimicrobial and anticancer research. Studies have investigated its ability to inhibit the growth of various bacterial and cancer cell lines.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their efficacy as antimicrobial agents and potential anticancer drugs.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. This oxidative stress can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The bromine atoms in the benzofuran ring may also contribute to the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone: Lacks one bromine atom compared to the target compound.
(5,7-Dibromo-1-benzofuran-2-yl)(5-nitrothiophene-2-yl)methanone: Contains a thiophene ring instead of a furan ring.
(5,7-Dibromo-1-benzofuran-2-yl)(5-nitropyrrole-2-yl)methanone: Contains a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of (5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone lies in its dual bromine substitution on the benzofuran ring and the presence of the nitrofuran moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
89266-68-2 |
|---|---|
Molecular Formula |
C13H5Br2NO5 |
Molecular Weight |
414.99 g/mol |
IUPAC Name |
(5,7-dibromo-1-benzofuran-2-yl)-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C13H5Br2NO5/c14-7-3-6-4-10(21-13(6)8(15)5-7)12(17)9-1-2-11(20-9)16(18)19/h1-5H |
InChI Key |
RWVKBTZCAVURAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)C2=CC3=CC(=CC(=C3O2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


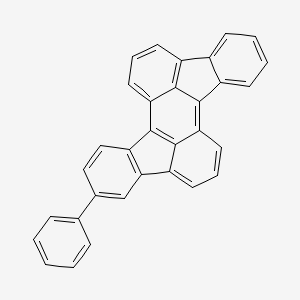
![3-Pyridineacetamide, 6-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14178257.png)
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
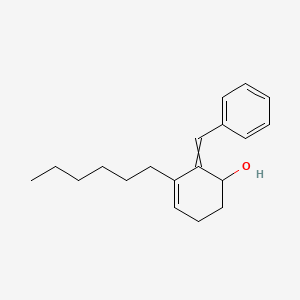

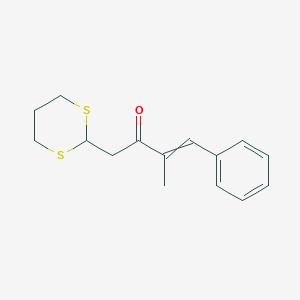

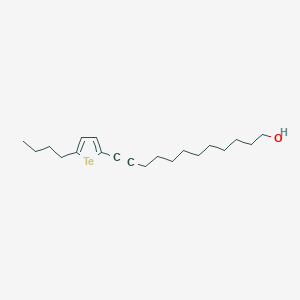
![4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14178307.png)
